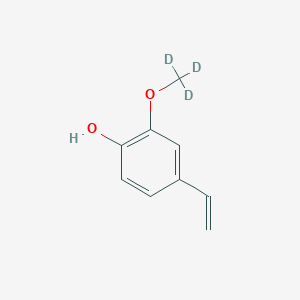
p-Vinylguaiacol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Vinylguaiacol-d3: is a deuterium-labeled analog of p-Vinylguaiacol, a compound known for its aromatic properties and presence in natural products like buckwheat. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Vinylguaiacol-d3 typically involves the use of deuterated reagents. One common method is the deuteration of p-Vinylguaiacol using deuterium gas or deuterated solvents under specific reaction conditions. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product .
化学反応の分析
Types of Reactions: p-Vinylguaiacol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: p-Vinylguaiacol-d3 is widely used in NMR spectroscopy as an internal standard due to its deuterium labeling. It helps in the accurate quantification and identification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of metabolic processes .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in pharmacokinetic studies to understand the metabolism and distribution of drugs .
Industry: In the industrial sector, this compound is used in the development of biobased polymers and other materials. Its unique properties make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of p-Vinylguaiacol-d3 primarily involves its role as a labeled compound in NMR spectroscopy. The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for accurate quantification and identification of other compounds in the sample .
類似化合物との比較
p-Vinylguaiacol: The non-deuterated analog, commonly used for its aromatic properties.
4-Vinylguaiacol: Another similar compound used in biobased polymer synthesis
Uniqueness: The primary uniqueness of p-Vinylguaiacol-d3 lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of signal clarity and quantification accuracy compared to its non-deuterated counterparts .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC名 |
4-ethenyl-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |
InChIキー |
YOMSJEATGXXYPX-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


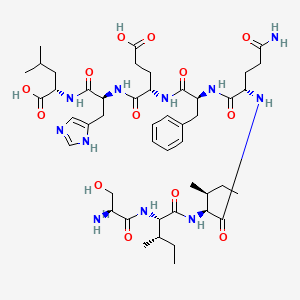
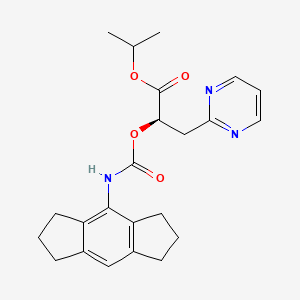
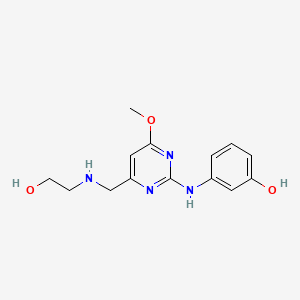
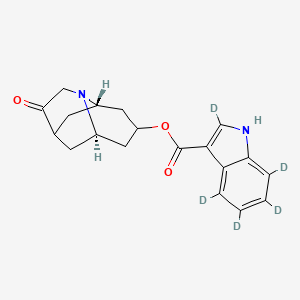
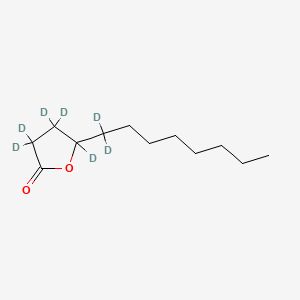
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
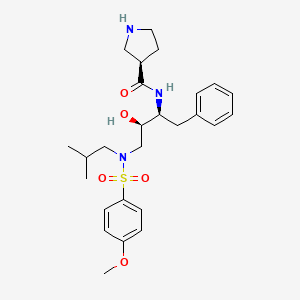
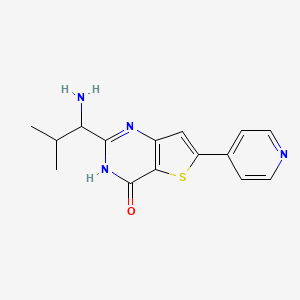
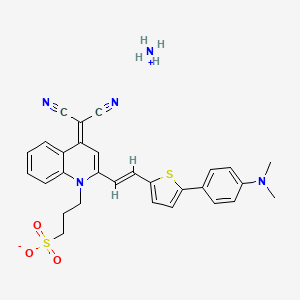
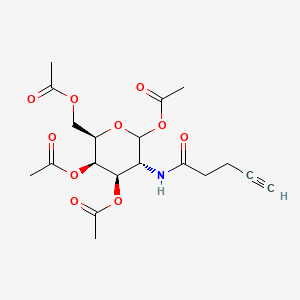
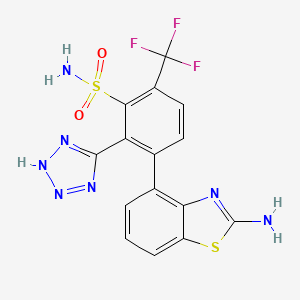
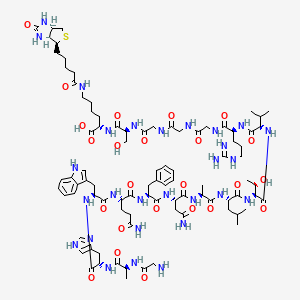
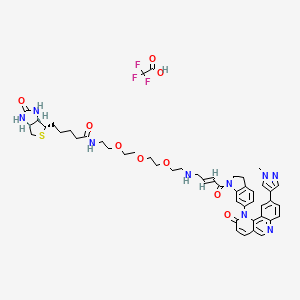
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
